1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
Description
1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole derivative featuring isopropyl groups at the 1- and 5-positions of the triazole ring and a carbaldehyde functional group at the 4-position. This compound belongs to a class of molecules with applications in coordination chemistry, bioconjugation, and materials science due to its reactive aldehyde moiety and tunable steric/electronic properties . Its synthesis typically involves cycloaddition reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by formylation at the 4-position. Structural characterization often employs crystallographic tools like SHELXL for refinement, as noted in crystallography studies .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1,5-di(propan-2-yl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C9H15N3O/c1-6(2)9-8(5-13)10-11-12(9)7(3)4/h5-7H,1-4H3 |
InChI Key |
BYXSAQIWCGNJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1C(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Azide Component
The azide component, 1-propan-2-yl azide, can be prepared by reacting propan-2-ol with sodium azide in the presence of a suitable leaving group, such as tosyl chloride or mesyl chloride.
Synthesis of Alkyne Component
The alkyne component, propan-2-yl propargyl ether, can be synthesized through the reaction of propan-2-ol with propargyl bromide in the presence of a base.
Formylation
To introduce the carbaldehyde group, a formylation reaction can be performed on the synthesized triazole. This typically involves the use of a formylating agent such as formic acid or its derivatives.
- Pregnane X receptor (PXR) and 1H-1,2,3-triazole-4-carboxamides : This reference discusses the biological activities of triazole derivatives but does not provide specific synthesis details for 1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde.
- Synthesis of 1,2,3-triazoles : This thesis provides a comprehensive overview of triazole synthesis methods but lacks specific details on the target compound.
- Chemistry and Biological Activities of 1,2,4-Triazolethiones : This article focuses on 1,2,4-triazoles and does not cover the synthesis of 1,2,3-triazoles.
- Conventional and Microwave-Assisted Synthesis of 1,4-Disubstituted 1,2,3-Triazoles : This paper discusses the synthesis of 1,4-disubstituted triazoles using CuAAC and microwave-assisted methods.
- Synthesis of 1,2,3-Triazoles and Biological Evaluation : This thesis covers various synthetic methods for triazoles, including metal-free approaches.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Nucleophiles such as amines or thiols, solvent like ethanol, elevated temperature.
Major Products Formed
Oxidation: 1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are crucial for cellular processes.
Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication and repair mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
- Substituents : A phenyl group at the 1-position.
- Synthesis : Prepared via literature methods involving azide-aldehyde cycloaddition .
- Properties : The phenyl group introduces aromaticity, enhancing π-π stacking interactions but reducing solubility in polar solvents compared to alkyl-substituted analogs.
- Applications : Used in coordination chemistry for synthesizing metal complexes, such as Fe(II) helicates .
1,1′-(Propane-1,3-diyl)bis(1H-1,2,3-triazole-4-carbaldehyde)
- Substituents : A propane-diyl bridge linking two triazole-carbaldehyde units.
- Synthesis : Modified procedures from reported methods to create dimeric structures .
- Properties : The dimeric structure enables chelation of metal ions, making it suitable for constructing polynuclear complexes.
- Applications : Explored in designing spin-crossover materials with wide thermal hysteresis, as seen in Fe(II) dinuclear helicates .
C5-Substituted 1H-1,2,3-triazole-4-carbaldehyde Derivatives
- Substituents : Functional groups (e.g., polyethylene glycol, alkyl chains) at the 5-position.
- Synthesis : Tailored for N-terminal protein modification, emphasizing regioselective substitution .
- Properties : Polar substituents improve aqueous solubility, critical for bioconjugation applications.
- Applications : Enable site-specific protein labeling and PEGylation, enhancing therapeutic protein stability .
Structural and Functional Comparison Table
Key Research Findings
- Steric vs. This property is advantageous in stabilizing intermediates during catalytic cycles .
- Solubility and Biocompatibility : PEG-modified triazole-carbaldehydes exhibit superior aqueous solubility, making them ideal for biomedical applications, whereas the target compound’s lipophilicity suits organic-phase reactions .
- Coordination Chemistry: Dimeric derivatives (e.g., propane-diyl-bridged) form stable polynuclear complexes, while monosubstituted analogs like the phenyl variant are better suited for monodentate coordination .
Biological Activity
1,5-Bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole derivative notable for its unique structural features, including two isopropyl groups and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antifungal, antibacterial, and anticancer research. The presence of the triazole ring enhances its interaction with various biological targets, making it a candidate for further investigation.
Chemical Structure and Properties
The chemical formula of 1,5-bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde is C_10H_14N_4O. Its structure allows for diverse chemical reactivity, primarily attributed to the aldehyde group that can participate in nucleophilic addition reactions. The triazole ring can undergo transformations typical for heterocycles, including cycloaddition reactions.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, compounds containing the triazole moiety have shown moderate inhibition against various fungal strains. In particular, derivatives of 1H-1,2,3-triazoles have demonstrated efficacy against Candida albicans, with some exhibiting MIC values significantly lower than traditional antifungal agents like fluconazole .
Antibacterial Properties
The antibacterial activity of 1,5-bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde has been evaluated against a range of bacterial pathogens. Studies suggest that similar triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms involving disruption of cell wall synthesis and interference with nucleic acid metabolism .
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Research has indicated that certain triazole derivatives can inhibit cancer cell proliferation by modulating enzyme activity or influencing cellular pathways. For example, studies have shown that triazole-containing compounds can act as inhibitors of carbonic anhydrase-II (CA-II), an enzyme implicated in tumor growth and metastasis . The presence of the aldehyde group may enhance these biological activities through increased interaction with biological targets.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing biological activity. The dual isopropyl substitution and aldehyde functionality in 1,5-bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde may improve solubility and interaction with biological targets compared to other simpler triazoles lacking these features.
Comparative Analysis
A comparative analysis of structurally related compounds reveals differing biological activities:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(propyl)-1H-1,2,3-triazole | Propyl group at position 1 | Lacks aldehyde functionality; simpler structure |
| 4-Amino-1H-1,2,3-triazole | Amino group at position 4 | Exhibits different reactivity due to amino group |
| 5-Methyl-1H-1,2,3-triazole | Methyl group at position 5 | Altered sterics; potential for different activities |
| 1-(phenyl)-1H-1,2,3-triazole | Phenyl group at position 1 | Enhanced aromatic character; different solubility |
Case Studies
Several case studies have explored the biological activity of triazoles similar to 1,5-bis(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde:
Case Study 1: Antifungal Efficacy
In a study assessing the antifungal efficacy of various triazoles against Candida species, derivatives exhibited MIC values ranging from 0.0156 to 0.156 µg/mL. Notably, compounds with substituted aromatic groups showed enhanced activity compared to unsubstituted analogs .
Case Study 2: Anticancer Activity
Another study investigated the anticancer properties of triazole derivatives against various cancer cell lines. Compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin. The mechanism was attributed to inhibition of key enzymes involved in cancer metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
